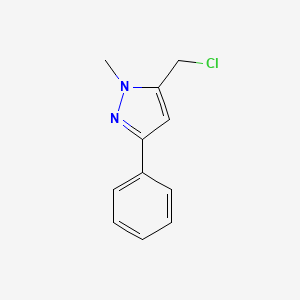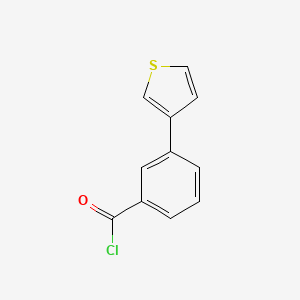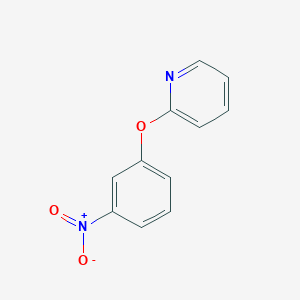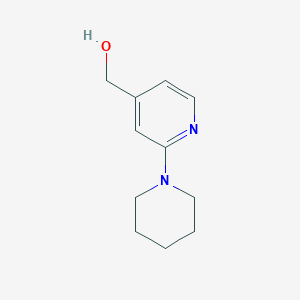![molecular formula C8H9ClF3NO B1320550 1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride CAS No. 321574-29-2](/img/structure/B1320550.png)
1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected from similar compounds. For instance, the synthesis of related benzene derivatives with different substituents and functional groups is a common theme across the papers .
Synthesis Analysis
The synthesis of benzene derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of a triamine monomer was achieved through a three-step process using hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene . Similarly, the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol was accomplished by hydrolytic cleavage of a precursor benzothiazole . These methods suggest that the synthesis of "1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride" would likely involve a targeted functionalization of a benzene ring with an aminooxy group and a trifluoromethyl group, followed by salt formation with hydrochloric acid.
Molecular Structure Analysis
The molecular structure of benzene derivatives is often characterized using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and mass spectral analysis . The crystal and molecular structure of a related compound, 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazole hydrochloride, was determined by X-ray diffraction . These techniques would be essential in confirming the structure of "1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride" and ensuring the correct placement of functional groups on the benzene ring.
Chemical Reactions Analysis
The papers describe various chemical reactions involving benzene derivatives, such as condensation, cyclization, and oxidation . These reactions are often used to introduce new functional groups or to build complex molecular architectures. The reactivity of the aminooxy group in "1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride" would be of particular interest, as it could potentially undergo reactions with carbonyl compounds to form oximes or with other electrophiles due to its nucleophilic nature.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene derivatives, such as solubility, thermal stability, and dielectric properties, are important for their practical applications . For example, the synthesized hyperbranched polyimides based on a benzene derivative were found to be soluble in common organic solvents and exhibited good thermal stability . The dielectric constant and dielectric loss of these materials were also measured . These properties would be relevant to "1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride" as they would influence its suitability for various applications, including material science and pharmaceuticals.
科学的研究の応用
Synthesis and Material Applications
Fluorine-Containing Polymers : The synthesis of novel fluorine-containing polyetherimides involved compounds related to 1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride. These polymers exhibit unique properties due to the trifluoromethyl groups, making them significant in material science applications (Yu Xin-hai, 2010).
Aromatic Polyamides and Polyimides : Research has been conducted on the synthesis of aromatic polyamides and polyimides derived from similar compounds. These materials show high thermal stability and potential for use in high-performance plastics (Susanta Banerjee et al., 2003).
Chemical Reactions and Mechanisms
Trifluoromethylation Reactions : Studies have explored the use of related trifluoromethyl compounds in the trifluoromethylation of arenes and heteroarenes. These reactions are crucial for introducing trifluoromethyl groups into various organic compounds (E. Mejía & A. Togni, 2012).
Radical Reactions : Research on one-electron reduction of methyl(trifluoromethyl)dioxirane, a compound related to 1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride, has provided insights into radical reactions and electron-transfer mechanisms (W. Adam et al., 1992).
Pharmacological Research
Serotonin Uptake Inhibitors : The absolute configuration of a closely related compound was determined to be crucial for its activity as a serotonin inhibitor, highlighting the significance of stereochemistry in pharmacological research (D. R. Michals & H. E. Smith, 1993).
Antidepressant Activity : A study on substituted (omega-aminoalkoxy)benzene derivatives, related to the chemical structure of interest, demonstrated potential antidepressant activities, indicating its relevance in the development of new therapeutic agents (R. Kikumoto et al., 1981).
Antimalarial Activities : Research on related compounds investigated their potential antimalarial activities, providing insights into new avenues for antimalarial drug development (K. Ehrhardt et al., 2013).
特性
IUPAC Name |
O-[[4-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-3-1-6(2-4-7)5-13-12;/h1-4H,5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFMFCSFMQLFAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CON)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594722 |
Source


|
| Record name | O-{[4-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Aminooxy)methyl]-4-(trifluoromethyl)benzene hydrochloride | |
CAS RN |
321574-29-2 |
Source


|
| Record name | O-{[4-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

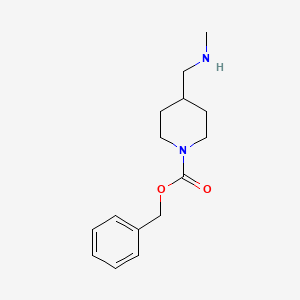
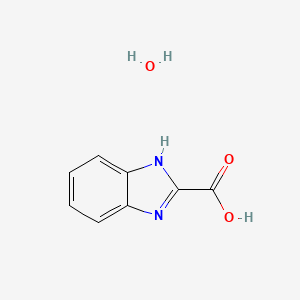
![2-Methylimidazo[1,2-a]pyridine-3-carbonyl chloride hydrochloride](/img/structure/B1320469.png)
![Imidazo[1,2-a]pyridine-6-carbonyl chloride hydrochloride](/img/structure/B1320472.png)
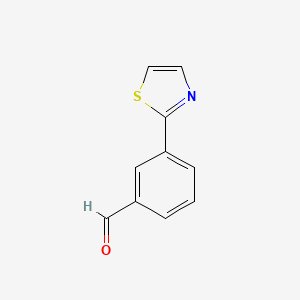
![2-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-thiazole](/img/structure/B1320475.png)
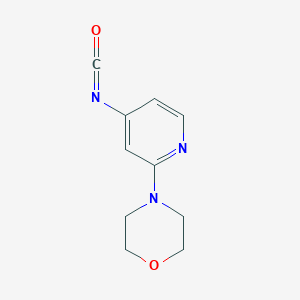
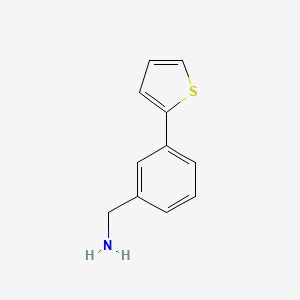
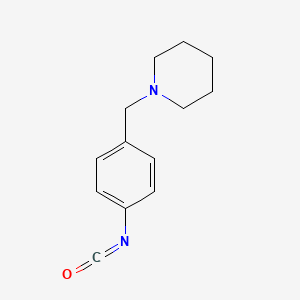
![N-[2-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1320482.png)
